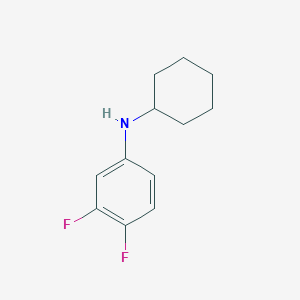
N-cyclohexyl-3,4-difluoroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-3,4-difluoroaniline is an organic compound with the molecular formula C12H15F2N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with fluorine atoms at the 3 and 4 positions, and a cyclohexyl group is attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-3,4-difluoroaniline typically involves the reaction of 3,4-difluoroaniline with cyclohexyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous-flow process. This method offers several advantages, including improved safety, higher yields, and reduced reaction times. The continuous-flow process involves the use of a reactor where the reactants are continuously fed, and the product is continuously removed, allowing for better control over reaction conditions and minimizing the risk of side reactions .
Análisis De Reacciones Químicas
Types of Reactions
N-cyclohexyl-3,4-difluoroaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are used for nucleophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amines. Substitution reactions can introduce different functional groups onto the benzene ring, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
N-cyclohexyl-3,4-difluoroaniline has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential biological activities, including its use as a building block for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-3,4-difluoroaniline involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound can interact with enzymes and receptors, leading to various physiological effects. The exact mechanism depends on the specific application and the molecular targets involved .
Comparación Con Compuestos Similares
N-cyclohexyl-3,4-difluoroaniline can be compared with other similar compounds, such as:
3,4-Difluoroaniline: Lacks the cyclohexyl group, leading to different chemical and biological properties.
N-cyclohexyl-2,4-difluoroaniline: Has a different substitution pattern on the benzene ring, which can affect its reactivity and applications.
N-cyclohexyl-3,5-difluoroaniline:
Propiedades
Fórmula molecular |
C12H15F2N |
|---|---|
Peso molecular |
211.25 g/mol |
Nombre IUPAC |
N-cyclohexyl-3,4-difluoroaniline |
InChI |
InChI=1S/C12H15F2N/c13-11-7-6-10(8-12(11)14)15-9-4-2-1-3-5-9/h6-9,15H,1-5H2 |
Clave InChI |
BECMQVSQWZCQRT-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC2=CC(=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


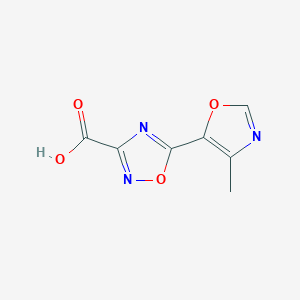
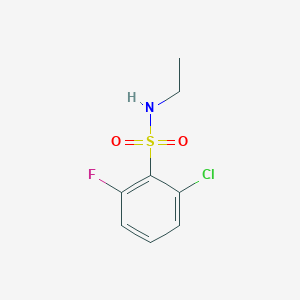
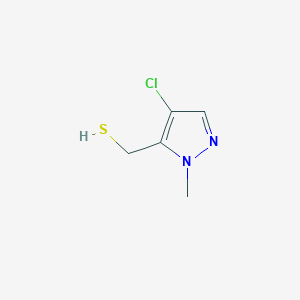
![tert-Butyl N-{3-formylbicyclo[2.2.1]heptan-2-yl}carbamate](/img/structure/B15272839.png)
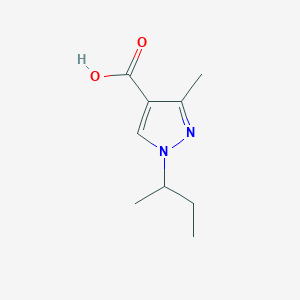


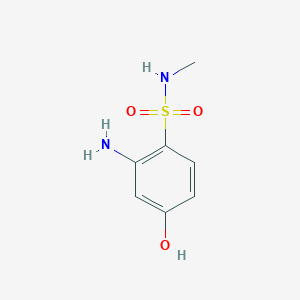

![(Propan-2-yl)({[1-(pyridazin-3-yl)piperidin-4-yl]methyl})amine](/img/structure/B15272888.png)

![3-Bromo-5H,6H,7H,8H-imidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B15272906.png)
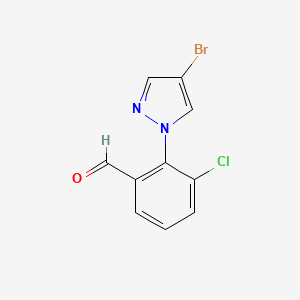
![3-[1-(Aminomethyl)cyclopropoxy]propan-1-ol](/img/structure/B15272930.png)
